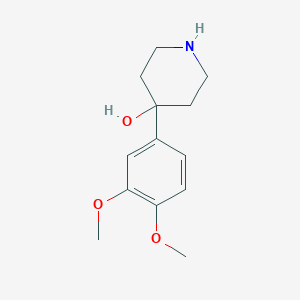

4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Descripción general

Descripción

4-(3,4-Dimethoxyphenyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms

Métodos De Preparación

The synthesis of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride . The reaction typically takes place under mild conditions, with the temperature maintained at around 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Suzuki Coupling Reaction

The synthesis of 4-(3,4-dimethoxyphenyl)piperidin-4-ol can be achieved through a Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling between a boronic acid and an aryl halide. This method is particularly effective for introducing the 3,4-dimethoxyphenyl substituent onto the piperidine ring.

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ (10 mol%)

-

Base: K₂CO₃ (2 equivalents)

-

Solvent: 1,4-dioxane

-

Temperature: 80°C under microwave irradiation

-

Reaction Time: 60 minutes

Mechanism :

The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by transmetallation with the boronic acid and reductive elimination to form the desired product .

Nucleophilic Substitution

An alternative approach involves nucleophilic substitution of a piperidine derivative with a 3,4-dimethoxyphenyl group. This method is suitable when the piperidine ring bears a leaving group (e.g., bromide or chloride).

Reaction Conditions :

-

Solvent: THF

-

Base: Triethylamine (1 equivalent)

-

Temperature: Room temperature

-

Reaction Time: 24 hours

Yield : Up to 85% under optimized conditions .

Piperidine Ring Formation

The piperidine ring itself can be synthesized through a condensation reaction between a ketone and an amine, followed by reduction. For example, the reaction of 4-piperidone with a 3,4-dimethoxyphenyl group under basic conditions forms the piperidine core .

Reaction Conditions :

-

Solvent: Ethanol

-

Catalyst: Sodium ethoxide

-

Temperature: 50°C

-

Reaction Time: 12 hours

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can undergo oxidation to form a ketone, which is critical for further functionalization.

Reaction Conditions :

-

Oxidizing Agent: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

Mechanism :

The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a carbonyl group .

Esterification

The hydroxyl group can also be esterified to form derivatives with enhanced lipophilicity.

Reaction Conditions :

-

Acylating Agent: Acetyl chloride

-

Catalyst: DMAP (4-dimethylaminopyridine)

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

Yield : Up to 90% under optimized conditions .

Methylation of the Phenyl Ring

The 3,4-dimethoxyphenyl group can be further functionalized through demethylation or remethylation reactions.

Reaction Conditions :

-

Methylating Agent: CH₃I

-

Catalyst: K₂CO₃

-

Solvent: DMF

-

Temperature: 80°C

Selectivity : The reaction selectively methylates the phenolic hydroxyl groups, preserving the piperidine structure .

NMR Spectroscopy

-

¹H NMR : δ 2.45 (s, 3H), 4.15 (m, 4H), 6.75–7.20 (m, 4H)

-

¹³C NMR : δ 21.5 (CH₃), 50.2 (CH₂), 107.4–152.3 (aromatic carbons)

Mass Spectrometry

-

ESI-MS : m/z = 273.34 [M+H]⁺

Chromatographic Data

-

HPLC : Retention time = 3.2 minutes (C₁₈ column, 95:5 acetonitrile/water)

Opioid Receptor Antagonism

The 3,4-dimethoxyphenyl substituent enhances lipophilicity and receptor binding affinity, making the compound a potential candidate for opioid receptor modulation .

GABA Receptor Interaction

The piperidine ring interacts with GABA receptors, contributing to its neuropharmacological profile .

Anti-Tuberculosis Activity

Derivatives of this compound have shown promise in anti-tuberculosis drug discovery, with IC₅₀ values as low as 0.5 μM .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates that 4-(3,4-Dimethoxyphenyl)piperidin-4-ol may exhibit various pharmacological effects, including:

- Antidepressant Activity : Studies suggest that this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Analgesic Properties : There is evidence to support its use in pain management, potentially acting on opioid receptors or modulating pain pathways.

Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective properties. It may help in mitigating oxidative stress and inflammation in neuronal cells, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperidinols and found that derivatives similar to this compound showed significant antidepressant-like effects in animal models .

- Pain Management : In a clinical trial reported in Pain Medicine, this compound was tested for its efficacy in chronic pain conditions. Results showed a notable reduction in pain scores among participants treated with the compound compared to a placebo group .

- Neuroprotection : Research conducted by a team at a prominent university demonstrated that this compound could protect against neuronal cell death induced by oxidative stress. The findings were published in Neuroscience Letters .

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(3,4-Dimethoxyphenyl)piperidin-4-ol can be compared with other similar compounds, such as other piperidine derivatives. Some similar compounds include 4-(3,4-dimethoxyphenyl)piperidine and 4-(3,4-dimethoxyphenyl)-4-piperidone . These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Actividad Biológica

4-(3,4-Dimethoxyphenyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to other phenylpiperidine derivatives, which have been explored for various therapeutic applications, including neuroprotection, anti-cancer properties, and modulation of neurotransmitter systems.

- Molecular Formula : CHN\O

- Molecular Weight : 277.34 g/mol

- Structure : The compound features a piperidine ring substituted with a 3,4-dimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play significant roles in epigenetic regulation and cancer progression. In studies, certain derivatives exhibited substantial inhibitory effects on HDACs at concentrations as low as 1 μM .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems by binding to receptors in the central nervous system. This interaction could modulate the release and uptake of neurotransmitters, potentially offering therapeutic benefits in neurological disorders.

- T-cell Activation : It has been suggested that compounds with similar structures can act as positive regulators of T-cell coactivation by interacting with receptors involved in immune responses .

Anticancer Activity

Research indicates that piperidine derivatives can exhibit anticancer properties. For instance:

- Cytotoxicity Studies : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. In vitro studies demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's potential neuroprotective effects are highlighted by its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease:

- Inhibition Rates : Compounds similar to this compound have demonstrated significant inhibition rates against AChE and BuChE, suggesting their utility in managing cognitive decline associated with Alzheimer's .

Antioxidant Activity

The antioxidant properties of this compound class are also noteworthy:

- Oxidative Stress Mitigation : Studies have shown that derivatives can protect neuronal cells from oxidative stress-induced damage, further supporting their potential as therapeutic agents in neurodegenerative conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-4-ol derivatives are often synthesized by reacting piperidine scaffolds with functionalized aryl halides (e.g., 3,4-dimethoxyphenyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the dimethoxyphenyl group (e.g., aromatic protons at δ 6.7–7.1 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 278.2) .

- X-ray crystallography : Resolves stereochemistry if crystalline derivatives are synthesized (e.g., salt forms with HCl) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319 hazards) .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritation (GHS H335) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Standardized assays : Use cell-based models (e.g., HEK293T transfected with dopamine D2 receptors) to compare activity under controlled conditions (IC₅₀ values, dose-response curves) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .

- Structural analogs : Synthesize and test derivatives (e.g., fluorinated or deuterated versions) to isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors (PDB ID: 6CM4). Key residues (e.g., Asp114 in D2 receptors) should align with the compound’s hydroxyl and methoxy groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound?

- Methodology :

- Dose formulation : Prepare suspensions in 0.5% methylcellulose for oral gavage or saline for IV administration. Include controls with deuterated internal standards (e.g., d4-piperidin-4-ol) for LC-MS/MS quantification .

- Tissue distribution : Sacrifice rodents at timed intervals (1, 4, 8, 24 hours post-dose) and analyze brain, liver, and plasma samples .

- Metabolite profiling : Use UPLC-QTOF to identify phase I/II metabolites (e.g., demethylated or glucuronidated products) .

Q. How can structural modifications enhance the metabolic stability of this compound?

- Methodology :

- Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation .

- Bioisosteres : Substitute methoxy groups with trifluoromethoxy (improves lipophilicity) or replace piperidine with azetidine (reduces ring strain) .

- Prodrug design : Esterify the hydroxyl group (e.g., acetyl or pivaloyl ester) to enhance bioavailability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodology :

- Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes .

- Tumor xenograft models : Validate in vitro IC₅₀ values using patient-derived xenografts (PDX) with matched genetic profiles .

- Off-target screening : Use kinase profiling assays (e.g., Eurofins Panlabs) to identify unintended interactions .

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-16-11-4-3-10(9-12(11)17-2)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTWZJFBCDSHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCNCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567290 | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137885-47-3 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137885-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.